molecular formula C14H25NO5 B1451259 Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate CAS No. 1116478-18-2

Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate

Cat. No. B1451259
M. Wt: 287.35 g/mol
InChI Key: DUWGFJASFZHWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C14H25NO5 . It has a molecular weight of 287.35 .


Molecular Structure Analysis

The molecular structure of “Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate” includes an azetidine ring, which is a four-membered cyclic amine, along with hydroxymethyl and dicarboxylate functional groups .


Physical And Chemical Properties Analysis

“Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate” is a viscous substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 287.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 53.1±0.3 cm3 .

Scientific Research Applications

Preparation and Modification Processes

  • Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate can be prepared through various synthesis methods, including the ammonolysis and reduction of azetidinyl tosylates and cyanoazetidines. These processes result in compounds like 1-t-butyl-3-azetidinol and 1-t-butyl-3-hydroxymethylazetidine (Chen, Hung, Chen, & Ohta, 1972).

Synthesis and Modular Construction 2. Azetidines, including derivatives like ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate, are significant in medicinal chemistry. Their synthesis leverages the ring strain in azabicyclo[1.1.0]butane, leading to various functionalized azetidines, which are useful in pharmaceutical contexts, such as in the synthesis of cobimetinib (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).

Chemical Characterization and Utility 3. The chemical structure and properties of azetidine derivatives like ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate make them suitable for various applications. For instance, their unique structural features, such as ring strain and functional groups, allow for further chemical transformations and applications in synthetic chemistry (Lawande et al., 2017).

Application in Bioactive Compound Synthesis 4. Azetidines, including ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate, are key in synthesizing bioactive compounds. They are used in creating structurally diverse molecules with potential biological activities, such as glycosidase inhibitory properties, which are important in medicinal chemistry (Lawande, Sontakke, Kumbhar, Bhagwat, Ghosh, & Shinde, 2017).

properties

IUPAC Name

ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(8-16)7-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWGFJASFZHWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate
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Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate
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Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate
Reactant of Route 6
Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate

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